1-(Difluoromethoxy)naphthalene-7-acetic acid
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Overview
Description
1-(Difluoromethoxy)naphthalene-7-acetic acid is a chemical compound with the molecular formula C13H10F2O3 and a molecular weight of 252.21 g/mol This compound is characterized by the presence of a difluoromethoxy group attached to a naphthalene ring, which is further connected to an acetic acid moiety
Preparation Methods
The synthesis of 1-(Difluoromethoxy)naphthalene-7-acetic acid typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the naphthalene core: The naphthalene ring is synthesized or obtained from a commercial source.
Introduction of the difluoromethoxy group: This step involves the reaction of the naphthalene derivative with a difluoromethylating agent under specific conditions to introduce the difluoromethoxy group.
Attachment of the acetic acid moiety:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(Difluoromethoxy)naphthalene-7-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium methoxide (NaOMe). The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
1-(Difluoromethoxy)naphthalene-7-acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)naphthalene-7-acetic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The acetic acid moiety can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
1-(Difluoromethoxy)naphthalene-7-acetic acid can be compared with other similar compounds, such as:
1-naphthaleneacetic acid: This compound lacks the difluoromethoxy group and has different chemical properties and applications.
2-naphthaleneacetic acid: Similar to 1-naphthaleneacetic acid but with the acetic acid group attached at a different position on the naphthalene ring.
Difluoromethoxybenzoic acid: Contains a difluoromethoxy group but has a benzoic acid core instead of a naphthalene ring.
The presence of the difluoromethoxy group in this compound imparts unique chemical properties, such as increased lipophilicity and altered reactivity, distinguishing it from these similar compounds.
Properties
Molecular Formula |
C13H10F2O3 |
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Molecular Weight |
252.21 g/mol |
IUPAC Name |
2-[8-(difluoromethoxy)naphthalen-2-yl]acetic acid |
InChI |
InChI=1S/C13H10F2O3/c14-13(15)18-11-3-1-2-9-5-4-8(6-10(9)11)7-12(16)17/h1-6,13H,7H2,(H,16,17) |
InChI Key |
OEKLXULSYFJMHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CC(=O)O)C(=C1)OC(F)F |
Origin of Product |
United States |
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